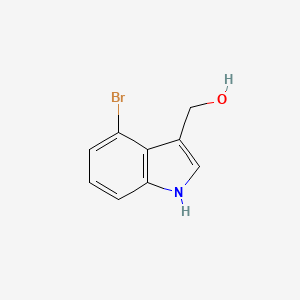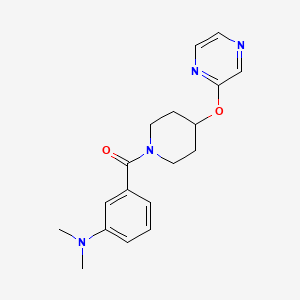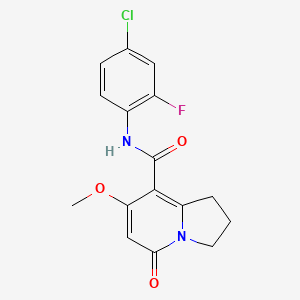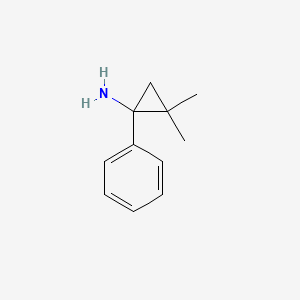
1H-Indole-3-methanol, 4-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-3-methanol, 4-bromo- is a chemical compound with the molecular formula C9H8BrNO . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . A key step in the synthesis of indole derivatives involves the Vilsmeier formylation of the indole at the 3-position . The aldehyde group is then reduced to obtain an alcohol .Molecular Structure Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids . The indole ring is almost planar, for example, the N1―C2―C3―C3a torsional angle is nearly zero .Chemical Reactions Analysis
Indole derivatives play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . The construction of indoles as a moiety in selected alkaloids has been highlighted in recent applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Indole-3-methanol, 4-bromo- include its molecular formula C9H8BrNO . More specific properties such as melting point, boiling point, and density were not found in the available sources.作用机制
The mechanism of action of 1H-Indole-3-methanol, 4-bromo- is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. It can also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1H-Indole-3-methanol, 4-bromo- has been shown to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been shown to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 1H-Indole-3-methanol, 4-bromo- in lab experiments is its potential use in cancer research. It has also been investigated for its potential use in the treatment of neurodegenerative diseases. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1H-Indole-3-methanol, 4-bromo-. One direction is the investigation of its potential use in combination therapy with other anticancer drugs. Another direction is the investigation of its potential use in the treatment of other neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
1H-Indole-3-methanol, 4-bromo- is a chemical compound that has been widely studied for its potential use in various scientific research applications. The compound has been shown to have anticancer properties and can induce apoptosis in cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
合成方法
The synthesis of 1H-Indole-3-methanol, 4-bromo- can be achieved using different methods. One of the most common methods is the reaction between 4-bromoindole and indole-3-carboxaldehyde in the presence of a catalyst. Another method involves the reaction between 4-bromoindole and indole-3-acetonitrile in the presence of a base.
科学研究应用
1H-Indole-3-methanol, 4-bromo- has been investigated for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anticancer properties and can induce apoptosis in cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
安全和危害
属性
IUPAC Name |
(4-bromo-1H-indol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCHTQXMJNCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158748-26-5 |
Source


|
| Record name | (4-bromo-1H-indol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methyl-5-(2-phenylethyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2836251.png)
![[4-(3-Bromo-benzoyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2836253.png)
![2-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2836254.png)


![(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2836260.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2836262.png)
![N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836263.png)


![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate](/img/structure/B2836267.png)

![3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2836269.png)
